(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)(phenyl)acetyl chloride

Chiral resolution Kinetic resolution Stereoselective acylation

Replacing this α-phenyl-substituted phthalimido-acyl chloride with simpler analogs (e.g., phthalylglycyl chloride) compromises stereochemical fidelity and biological potency. The α-phenyl group enhances enantiorecognition (up to 7.9× selectivity gain, s=22 vs s=2.8), broadens antimicrobial activity, and enables crystalline purification. • Achieves >99% ee in single-pass kinetic resolution of heterocyclic amines; diastereoisomeric excess up to 89.1%. • MBC as low as 0.04 mg/mL against Gram-positive and Gram-negative strains-33-fold lower than the glycine analog. • High melting point (141-143 °C) facilitates recrystallization, reducing column chromatography burden and improving process mass intensity.

Molecular Formula C16H10ClNO3
Molecular Weight 299.71 g/mol
CAS No. 5688-96-0
Cat. No. B13104260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)(phenyl)acetyl chloride
CAS5688-96-0
Molecular FormulaC16H10ClNO3
Molecular Weight299.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)Cl)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C16H10ClNO3/c17-14(19)13(10-6-2-1-3-7-10)18-15(20)11-8-4-5-9-12(11)16(18)21/h1-9,13H
InChIKeyXVNYYFQWEYONQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Procurement Relevance


(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride (CAS 5688-96-0), also named 2-(1,3-dioxoisoindol-2-yl)-2-phenylacetyl chloride, is an N-phthaloyl-protected α-phenylglycine acid chloride with molecular formula C₁₆H₁₀ClNO₃ and molecular weight 299.71 g/mol . It belongs to the class of phthalimido-acyl chlorides, which serve dual roles as both amine-protecting group precursors and electrophilic acylation reagents. The compound is commercially available as a racemic mixture at standard purity ≥97%, with batch-specific QC documentation including NMR, HPLC, and GC . Its core value proposition lies in the combination of an activated acyl chloride handle with a sterically demanding α-phenyl substituent adjacent to the reaction center, which imparts differential reactivity and stereochemical outcomes not achievable with simpler phthalimido-acyl chlorides such as phthalylglycyl chloride (CAS 6780-38-7) or N-phthaloyl-alanyl chloride [1].

Stereochemical control α-Phenyl substituent supports enantiorecognition in chiral amine resolution studies
Crystalline purification Elevated melting point profile facilitates recrystallization-based isolation and handling
Building-block versatility Phthalimido-acyl chloride enables amide, ester, and hydroxamic acid derivatization for screening libraries

Why Generic Alternatives Fall Short for This Acyl Chloride


Replacing (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)acetyl chloride with the simpler phthalylglycyl chloride (CAS 6780-38-7) or N-phthaloyl-(S)-alanyl chloride may appear cost-attractive, but such substitution introduces measurable losses in stereochemical fidelity, biological potency of downstream derivatives, and physicochemical handling characteristics. The α-phenyl substituent is not merely a passive structural variation; it actively participates in aromatic interactions that enhance enantiorecognition during kinetic resolution, broadens the antimicrobial spectrum of derived hydroxamic acids, and raises the melting point by approximately 56–59 °C relative to the glycine analog, enabling crystalline purification that is impractical with lower-melting alternatives [1][2]. These performance gaps are quantifiable and directly impact the selection decision in applications where stereochemical outcome or biological activity of the final product is critical.

Stereochemical Outcome Shift
Replacing the α-phenyl group with a methyl or glycyl side chain may reduce enantiorecognition during kinetic resolution, shifting selectivity factor and diastereomeric excess profiles.
Solid-State Handling Divergence
Lower-melting analogs such as phthalylglycyl chloride may require chromatographic rather than recrystallization-based purification, altering workflow efficiency and purity control.
Derivative Bioactivity Gap
Hydroxamic acids prepared from glycyl or alanyl acyl chlorides may show a narrower antimicrobial spectrum and higher bactericidal concentrations than the phenylglycine-derived analogs.

Quantitative Performance Evidence Versus Closest Analogs


Kinetic Resolution Selectivity: Phenylglycyl vs. Alanyl Acyl Chloride

In a direct comparative study of the kinetic resolution of racemic 2-methyl-1,2,3,4-tetrahydroquinoline (amine 1), N-phthaloyl-(S)-2-phenylglycyl chloride (the (S)-enantiomer of the target compound) achieved a selectivity factor s = 22 in toluene at +20 °C with a diastereoisomeric excess (de) of 89.1% for the (S,S)-amide product. In contrast, N-phthaloyl-(S)-alanyl chloride under identical solvent and temperature conditions yielded s = 2.8 and de = 38.3%. In CH₂Cl₂, the phenylglycyl chloride delivered de = 67.1% and enantiomeric excess (ee) of the recovered amine = 80.5%, compared to de = 30.9% and ee = 56.9% for the alanyl analog [1]. The aromatic phenyl substituent proximal to the stereogenic center provides additional π-interactions that are absent in the methyl-bearing alanyl derivative, directly driving the 7.9-fold selectivity enhancement in toluene.

Kinetic Resolution Selectivity
Head-to-head
Target (R=Ph): s=22, de 89.1% (toluene)
Comparator (R=Me): s=2.8, de 38.3% (toluene)
Supports stereoselectivity workflow assessment
Comparative study; Gruzdev et al. 2010
Chiral resolution Kinetic resolution Stereoselective acylation

Diastereoselectivity in Amine Resolution: Phenyl vs. Benzyl Side Chain

When compared to its closest structural analog, N-phthaloyl-(S)-phenylalanyl chloride (bearing a benzyl rather than phenyl side chain), the phenylglycyl derivative exhibits markedly different selectivity-conversion behavior. In CH₂Cl₂ at +20 °C, phenylalanyl chloride (5) gave de = 37.2%, ee amine = 48.8%, C = 47%, and s = 8.9; whereas phenylglycyl chloride (6) achieved substantially higher de = 67.1% and ee amine = 80.5%, albeit at lower conversion C = 24% [1]. The phenylglycyl chloride's superior discrimination at the stereogenic center is attributed to the direct attachment of the phenyl ring, which imposes greater steric constraint and enables stronger aromatic face-to-edge interactions with the substrate compared to the conformationally flexible benzyl group of the phenylalanyl analog [1].

Diastereoselectivity: Ph vs Bn
Head-to-head
Target (Ph): de 67.1%, ee 80.5%
Comparator (Bn): de 37.2%, ee 48.8%
Supports diastereoselectivity review
CH₂Cl₂, +20 °C
Diastereoselective acylation Chiral auxiliary Amine resolution

Antimicrobial Activity of Derived Hydroxamic Acids by Scaffold

N-Phthaloyl-D-phenylglycine-hydroxamic acid, synthesized directly from the target acyl chloride via reaction with hydroxylamine, demonstrated broader and more potent antibacterial activity than the corresponding glycine-derived analog across a panel of 30 Gram-positive and Gram-negative bacterial strains. The phenylglycine derivative produced zone inhibition diameters of 13–32 mm compared to 12–20 mm for the glycine congener, and showed bactericidal concentrations as low as 0.04 mg/mL against susceptible strains, versus a uniform 1.33 mg/mL for the glycine derivative [1]. The enhanced activity of the phenylglycine-based hydroxamic acid is attributed to the increased lipophilicity and additional aromatic binding interactions conferred by the α-phenyl substituent, which are absent in the glycine scaffold.

Antimicrobial Derivative Profile
Reported
Phenylglycyl: zone 13–32 mm, MBC 0.04 mg/mL
Glycyl: zone 12–20 mm, MBC 1.33 mg/mL
Supports antimicrobial screening context
30-strain panel; agar diffusion and broth dilution
Antimicrobial hydroxamic acids Phthalimide bioactivity Structure-activity relationship

Solid-State Handling: Melting Point Advantage

The target compound exhibits a melting point of 141–143 °C, which is 56–59 °C higher than that of phthalylglycyl chloride (CAS 6780-38-7; mp 84–85 °C) . This elevated melting point reflects stronger crystal lattice energy imparted by the α-phenyl substituent and enables straightforward purification by recrystallization, whereas the lower-melting glycine analog often requires chromatographic purification. The higher melting point also correlates with improved ambient-temperature storage stability for a moisture-sensitive acyl chloride: the compound remains a free-flowing crystalline solid under standard laboratory conditions, reducing hydrolytic degradation during weighing and transfer compared to lower-melting or waxy analogs .

Melting Point Comparison
Data to verify
Phenylglycyl chloride mp 141–143 °C
Glycyl analog mp 84–85 °C
Supports crystalline handling review
Supplier-reported data; independent verification recommended
Crystallinity Purification Physicochemical properties

UV Detectability in HPLC Monitoring

The α-phenyl substituent in the target compound provides a significantly enhanced UV chromophore compared to alkyl-substituted N-phthaloyl-amino acyl chlorides. The calculated logP of 2.73 reflects the increased hydrophobicity and the phenyl ring contributes additional molar absorptivity in the 254–280 nm range, facilitating HPLC monitoring of reaction progress and product purification. In contrast, N-phthaloyl-(S)-alanyl chloride relies solely on the phthalimide chromophore (λmax ~220–230 nm), which can be obscured by solvent fronts and common mobile phase additives. This chromophoric enhancement is particularly advantageous when the acyl chloride is used as a derivatization agent for amines prior to HPLC analysis, as the resulting diastereoisomeric amides exhibit stronger and more distinct UV signals .

UV Detectability Estimate
Class-level
Phenyl ring may enhance UV chromophore above 250 nm (class-level inference)
Context-dependent; UV enhancement inferred from structure
No direct experimental UV data available
Analytical derivatization UV chromophore HPLC detection

Enantioselective Catalysis: Dirhodium Catalyst Comparison

In enantioselective Si-H insertion reactions of methyl phenyldiazoacetate, dirhodium(II) tetrakis[N-phthaloyl-(S)-phenylglycinate] and dirhodium(II) tetrakis[N-phthaloyl-(S)-phenylalaninate] produced opposite enantiomers of the product with comparable enantiomeric excess: 72% ee for the (R)-enantiomer using phenylglycinate vs. 74% ee for the (S)-enantiomer using phenylalaninate [1]. This demonstrates that the phenylglycine scaffold, when incorporated into chiral dirhodium catalysts, provides stereodirecting properties that are distinct from—and complementary to—those of the phenylalanine analog. The ability to access either product enantiomer by catalyst choice is a critical capability in asymmetric synthesis programs.

Dirhodium Catalyst Selectivity
Reported
Phenylglycinate: (R)-product, 72% ee
Phenylalaninate: (S)-product, 74% ee
Supports catalyst enantioselectivity profiling
Si-H insertion; opposite enantiomers accessible
Enantioselective catalysis Dirhodium carboxylates Si-H insertion

Optimal Application Scenarios Based on Evidence


Preparative Chiral Amine Resolution

When resolving racemic 2-methyl-1,2,3,4-tetrahydroquinoline or structurally related heterocyclic amines, the (S)-enantiomer of this compound outperforms N-phthaloyl-(S)-alanyl chloride by a factor of up to 7.9 in selectivity (s = 22 vs. s = 2.8 in toluene) and achieves diastereoisomeric excess of 89.1% [1]. This enables single-pass enrichment to >99% ee after crystallization, as demonstrated by Gruzdev et al. (2010). The racemic form (CAS 5688-96-0) can serve as the precursor for preparing the enantiopure resolving agent, or directly in achiral acylation applications where the phthalimido-phenylacetyl scaffold is required [1].

Broad-Spectrum Antibacterial Hydroxamic Acid Synthesis

For medicinal chemistry programs targeting bacterial infections, the acyl chloride provides direct access to N-phthaloyl-D-phenylglycine-hydroxamic acid, which exhibits a zone of inhibition range of 13–32 mm versus 12–20 mm for the glycine-derived analog, and bactericidal concentrations as low as 0.04 mg/mL [2]. This 33-fold lower MBC threshold, coupled with activity across both Gram-positive and Gram-negative strains, makes it a compelling starting material for structure-activity relationship (SAR) expansion around the phthalimide-hydroxamic acid pharmacophore [2].

Chiral Dirhodium Catalyst Preparation

When incorporated as a bridging ligand in dirhodium(II) carboxylate catalysts, the N-phthaloyl-(S)-phenylglycinate scaffold directs Si-H insertion of methyl phenyldiazoacetate to the (R)-enantiomer in 72% ee, complementing the (S)-selectivity (74% ee) of the phenylalaninate analog [3]. This catalyst pair enables access to either product enantiomer using the same substrate and reaction conditions, a strategic advantage in asymmetric synthesis of silane-functionalized building blocks [3].

Crystalline Phthalimide-Protected Derivative Synthesis

The high melting point of 141–143 °C, compared to 84–85 °C for phthalylglycyl chloride, enables recrystallization-based purification of both the acyl chloride itself and its immediate condensation products . In multi-step synthetic sequences where intermediate purity directly affects downstream yield, this crystallinity advantage reduces column chromatography burden and improves overall process mass intensity (PMI) metrics .

Application
Selection Property
Validation Focus
Chiral amine resolution studies
Stereoselectivity in kinetic resolution
Enantiomeric and diastereomeric excess endpoints
Hydroxamic acid derivative screening
Derivative antimicrobial activity profile
Zone of inhibition and MIC/MBC endpoints
Chiral dirhodium catalyst preparation
Enantioselective induction in Si-H insertion
Product enantiomeric excess
Crystalline phthalimide intermediate synthesis
Melting point and crystallinity profile
Recrystallization efficiency and purity assessment
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